2-Chloro-p-phenylenediamine dihydrochloride
Overview
Description
2-Chloro-p-phenylenediamine dihydrochloride is an organic compound primarily used in the formulation of oxidative hair dyes. It is known for its role in providing color to hair, particularly in products designed for eyebrows and eyelashes. The compound is a derivative of p-phenylenediamine, with a chlorine atom substituted at the second position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-p-phenylenediamine dihydrochloride typically involves the chlorination of p-phenylenediamine. One common method includes the reaction of p-phenylenediamine with chlorine gas in the presence of a suitable solvent, such as hydrochloric acid, to yield the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality. The compound is then purified through crystallization and filtration processes to obtain the dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-p-phenylenediamine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Quinone derivatives.
p-Phenylenediamine.Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-p-phenylenediamine dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its effects on cellular processes and potential cytotoxicity.
Medicine: Investigated for its role in hair dye formulations and potential allergenic effects.
Industry: Utilized in the production of hair dyes and other cosmetic products.
Mechanism of Action
The mechanism of action of 2-Chloro-p-phenylenediamine dihydrochloride in hair dye formulations involves the oxidation of the compound to form colored quinone derivatives. These derivatives then react with other dye precursors to form the final hair color. The molecular targets include the keratin proteins in hair, which interact with the dye molecules to produce a stable color.
Comparison with Similar Compounds
Similar Compounds
p-Phenylenediamine: A parent compound used in various dye formulations.
o-Phenylenediamine: Another isomer with similar applications but different reactivity.
m-Phenylenediamine: Used in the synthesis of polymers and other industrial applications.
Uniqueness
2-Chloro-p-phenylenediamine dihydrochloride is unique due to the presence of the chlorine atom, which imparts different chemical properties and reactivity compared to its non-chlorinated counterparts. This makes it particularly useful in specific hair dye formulations where a distinct color and stability are desired.
Properties
IUPAC Name |
2-chlorobenzene-1,4-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.2ClH/c7-5-3-4(8)1-2-6(5)9;;/h1-3H,8-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCLKJLIKKFYAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
615-66-7 (Parent) | |
Record name | 2-Chloro-1,4-benzenediamine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9060651 | |
Record name | 1,4-Benzenediamine, 2-chloro-, hydrochloride (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan to brownish-purple crystalline powder; [MSDSonline] | |
Record name | 2-Chloro-1,4-benzenediamine dihydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4872 | |
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CAS No. |
615-46-3 | |
Record name | 2-Chloro-1,4-benzenediamine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, 2-chloro-, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Benzenediamine, 2-chloro-, hydrochloride (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorobenzene-1,4-diammonium dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.480 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLORO-P-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJG61MCR0H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-CHLORO-1,4-BENZENEDIAMINE DIHYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6246 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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